4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a fluorinated derivative of indene, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the fluorination of indene derivatives. One common method is the electrophilic fluorination of 2,3-dihydro-1H-indene-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound ketone, while reduction can produce 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic alcohol.
Scientific Research Applications
4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by forming strong hydrogen bonds or van der Waals interactions. The compound’s bicyclic structure also contributes to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid:
Uniqueness
The presence of the fluorine atom in 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions in biological systems. These features make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1188240-82-5 |
---|---|
Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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